molecular formula C13H20O4Si B14312547 2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]- CAS No. 109364-34-3

2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-

Cat. No.: B14312547
CAS No.: 109364-34-3
M. Wt: 268.38 g/mol
InChI Key: MDFDDXWSIHNWSX-UHFFFAOYSA-N
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Description

2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]- is a complex organic compound characterized by its unique structure, which includes a cyclobutenone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]- typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the cyclobutenone core. Subsequent functionalization steps introduce the ethoxy, hydroxy, and trimethylsilyl groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the cyclobutenone core can be reduced to form alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]- involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, which can modify biological molecules or materials. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

    2-Cyclobuten-1-one: The parent compound without additional functional groups.

    2-Cyclopenten-1-one: A similar compound with a five-membered ring.

    3,4-Dimethyl-2-hydroxycyclopent-2-en-1-one: Another related compound with different substituents.

Properties

CAS No.

109364-34-3

Molecular Formula

C13H20O4Si

Molecular Weight

268.38 g/mol

IUPAC Name

2,3-diethoxy-4-hydroxy-4-(2-trimethylsilylethynyl)cyclobut-2-en-1-one

InChI

InChI=1S/C13H20O4Si/c1-6-16-10-11(14)13(15,12(10)17-7-2)8-9-18(3,4)5/h15H,6-7H2,1-5H3

InChI Key

MDFDDXWSIHNWSX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(C1=O)(C#C[Si](C)(C)C)O)OCC

Origin of Product

United States

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